IDO1 Potency: 7-Methyl vs. Des-methyl Analog
The 7-methyl substitution on the indoloquinoxaline scaffold significantly enhances IDO1 potency. The target compound, 6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline, achieves an IC50 of 2 nM against recombinant human IDO1 in IFN-γ-induced HeLa cells [1]. In comparison, the closely related des-methyl analog, 6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (ChemDiv 6157-0121), has no reported IDO1 activity, with ChEMBL and ZINC databases indicating no known bioactivity [2]. This represents a critical potency advantage driven solely by the 7-methyl substitution.
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 nM (recombinant human IDO1, IFN-γ-induced HeLa cells, 18 h incubation) |
| Comparator Or Baseline | Des-methyl analog (6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline): No IDO1 activity reported |
| Quantified Difference | Qualitative: Potent IDO1 inhibitor vs. inactive on IDO1 |
| Conditions | Recombinant IFN-γ-induced human HeLa cells; 18 h incubation; fluorescence microplate reader assay |
Why This Matters
The 7-methyl group is essential for IDO1 binding affinity, and procurement of the des-methyl analog would fail to deliver IDO1 inhibition in any experimental context.
- [1] BindingDB. BDBM50559669 (CHEMBL4756822). Affinity Data: IC50 = 2 nM. Assay Description: Inhibition of IDO1 in recombinant IFN-γ induced human HeLa cells incubated for 18 hrs by fluorescence microplate reader assay. View Source
- [2] ZINC8997023. ZINC15 Database. 6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline. Activities based on ChEMBL 20: There is no known activity for this compound. View Source
